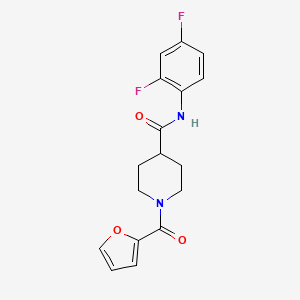![molecular formula C17H15N3O7 B5364780 N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5364780.png)
N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]alanine, also known as FANAA, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in the field of medicine. FANAA has been found to exhibit promising biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
科学研究应用
N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]alanine has been extensively studied for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in lipopolysaccharide-stimulated macrophages. This compound has also been shown to reduce the expression of cyclooxygenase-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
In addition to its anti-inflammatory properties, this compound has also been found to exhibit anti-tumor activity. It has been shown to induce apoptosis in human breast cancer cells by activating the caspase-3 pathway. This compound has also been reported to inhibit the growth of human lung cancer cells by inducing cell cycle arrest at the G1 phase.
作用机制
The mechanism of action of N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]alanine is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating intracellular signaling pathways. This compound has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a key role in cell proliferation, differentiation, and apoptosis. This compound has also been reported to inhibit the nuclear factor-κB (NF-κB) pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages, which are involved in the inflammatory response. This compound has also been reported to increase the activity of superoxide dismutase (SOD), an enzyme that plays a key role in the detoxification of ROS.
实验室实验的优点和局限性
One of the major advantages of N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]alanine is its potential as a therapeutic agent for the treatment of inflammatory and cancer-related diseases. This compound has been found to exhibit potent anti-inflammatory and anti-tumor activity in vitro and in vivo. However, one of the limitations of this compound is its low yield, which makes it difficult to obtain large quantities of the compound for further studies.
未来方向
There are several future directions that can be explored in the field of N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]alanine research. One of the areas of interest is the development of more efficient synthesis methods for this compound. This would enable researchers to obtain larger quantities of the compound for further studies.
Another area of interest is the investigation of this compound's potential as a therapeutic agent for the treatment of inflammatory and cancer-related diseases. Further studies are needed to determine the efficacy and safety of this compound in animal models and clinical trials.
In addition, the mechanism of action of this compound needs to be further elucidated. This would provide a better understanding of how this compound exerts its biological effects and could potentially lead to the development of more effective therapeutic agents.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. The synthesis of this compound involves the condensation of 3-nitrobenzaldehyde and furoyl glycine in the presence of acetic anhydride and catalytic amounts of pyridine. This compound has been found to modulate intracellular signaling pathways, including the MAPK and NF-κB pathways. Further studies are needed to determine the efficacy and safety of this compound as a therapeutic agent for the treatment of inflammatory and cancer-related diseases.
合成方法
The synthesis of N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]alanine involves the condensation of 3-nitrobenzaldehyde and furoyl glycine in the presence of acetic anhydride and catalytic amounts of pyridine. The resulting intermediate is then treated with alanine, followed by hydrolysis to yield this compound. The yield of this compound obtained through this method is reported to be around 30%.
属性
IUPAC Name |
2-[[(E)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O7/c1-10(17(23)24)18-15(21)13(19-16(22)14-6-3-7-27-14)9-11-4-2-5-12(8-11)20(25)26/h2-10H,1H3,(H,18,21)(H,19,22)(H,23,24)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYAMJBKPQSFID-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)NC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![({(2R,5S)-5-[(4,6-dimethoxypyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)methyl(pyridin-3-ylmethyl)amine](/img/structure/B5364718.png)

![3-({1-[(1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-4-piperidinyl}methyl)benzoic acid](/img/structure/B5364730.png)
![3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B5364731.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-[3-(2-fluorophenyl)acryloyl]piperazine](/img/structure/B5364735.png)
![3-(2-amino-1,3-thiazol-4-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B5364736.png)
![2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5364744.png)
![4-ethyl-5-(4-piperidinylmethyl)-2-[4-(1H-pyrazol-1-yl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5364757.png)
![1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}methanamine](/img/structure/B5364770.png)
![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-3-(propionylamino)benzamide](/img/structure/B5364772.png)
![2-(2-methoxyphenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5364779.png)
![N-(3-furylmethyl)-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5364788.png)
![ethyl 4-{5-[2-(5-amino-4-cyano-1H-pyrazol-3-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5364799.png)